REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O.C(=O)([O-])[O-].[K+].[K+].Br[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=1.Cl>[Fe].O.C(O)C>[F:24][C:20]1[CH:19]=[C:18]([NH:1][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[NH2:6])[CH:23]=[CH:22][CH:21]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
cuprous iodide
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The reactant was subjected to steam distillation
|
Type
|
EXTRACTION
|
Details
|
the remainder was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1)NC1=C(C=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |